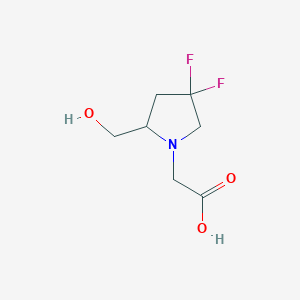

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid

Description

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid is a fluorinated pyrrolidine derivative featuring a hydroxymethyl group at the 2-position and a difluoro substitution at the 4,4-positions of the pyrrolidine ring. The acetic acid moiety is directly linked to the nitrogen of the pyrrolidine, conferring both hydrophilic and ionizable properties.

Properties

IUPAC Name |

2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO3/c8-7(9)1-5(3-11)10(4-7)2-6(12)13/h5,11H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVAFCGWIBUUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and difluoromethyl groups. This compound has attracted attention in pharmacological research due to its potential biological activities, including anti-inflammatory and neuroprotective effects.

The molecular formula of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid is C10H16F2N2O2, with a molecular weight of 195.16 g/mol. The presence of fluorine atoms enhances the compound's reactivity and influences its interaction with biological targets, potentially affecting its solubility and bioavailability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties by inhibiting neuroinflammation and oxidative stress. For instance, related compounds have shown the ability to protect neuronal cells from damage induced by amyloid-beta (Aβ) aggregation .

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties. In vitro studies indicate that it could inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid:

-

Neuroprotection in Alzheimer's Disease Models :

- A study demonstrated that similar pyrrolidine derivatives significantly improved cognitive function in scopolamine-induced Alzheimer's disease models by reducing oxidative stress and neuroinflammation.

- The effective concentration range for these compounds was found to be between 0.5 to 5 μM, indicating their potential as therapeutic agents against neurodegenerative diseases .

-

Inhibition of Acetylcholinesterase (AChE) :

- Compounds with similar structures have been evaluated for their AChE inhibitory activity, which is critical in the treatment of Alzheimer's disease. The most potent inhibitors had IC50 values below 0.5 μM, showcasing their potential utility in cognitive enhancement therapies.

-

Anti-inflammatory Effects :

- In vivo studies indicated that related compounds could significantly reduce inflammation markers in animal models of arthritis. The effective dose was noted to be as low as 0.05 mg/kg when administered orally, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

The following table compares 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-(4-fluoropiperidin-1-yl)acetate | C9H14FNO2 | Piperidine ring | Moderate AChE inhibition |

| 4-Amino-N,N-diethylpyrimidin-2(1H)-one | C10H14N4O | Non-fluorinated | Anti-inflammatory |

| 1-(4-Fluorophenyl)-3-methylurea | C9H10FNO | Urea moiety | Herbicidal properties |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) TERT-BUTYL 4,4-DIFLUORO-2-(HYDROXYMETHYL)-2-METHYLPYRROLIDINE-1-CARBOXYLATE ()

- Key Differences : The tert-butyl ester group replaces the acetic acid moiety in the target compound. This modification increases lipophilicity, making it more suitable as a synthetic intermediate for protection-deprotection strategies.

- Impact : The ester form may exhibit improved cell membrane permeability but reduced solubility in aqueous environments compared to the carboxylic acid form.

b) 2-(4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic Acid ()

- Key Differences : Incorporates a thiazole ring substituted with a 4-fluorophenyl group and a pyrrolidine moiety.

- However, the bulky fluorophenyl group may reduce metabolic stability compared to the simpler pyrrolidine scaffold in the target compound.

c) 2-(Pyrrolidin-1-yl)acetic Acid (CAS 6628-74-6; )

- Key Differences : Lacks both the 4,4-difluoro and hydroxymethyl substituents.

- The missing hydroxymethyl group limits hydrogen-bonding capacity and derivatization options.

d) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

- Key Differences : Contains a piperazine ring with a bulky Fmoc (fluorenylmethyloxycarbonyl) protecting group.

- Impact : The Fmoc group is commonly used in solid-phase peptide synthesis, highlighting this compound’s utility in bioconjugation, unlike the target compound, which is tailored for direct pharmacological activity.

Preparation Methods

Synthesis from L-Pyroglutamic Acid Derivatives

A well-documented synthetic route begins with commercially available L-pyroglutamic acid, which is converted to L-pyroglutaminol through esterification and reduction steps. The key steps are:

- Protection: The hydroxyl group is protected using 2,2-dimethoxypropane to form a bicyclic lactam intermediate.

- Electrophilic Difluorination: Treatment of the protected intermediate with lithium diisopropylamide (LDA) followed by N-fluorodibenzenesulfonimide (NFSI) at low temperature (-78 °C) introduces the 4,4-difluoro substituents, yielding a mixture of diastereomers.

- Hydrolysis: Subsequent acid hydrolysis of the hemiaminal ether intermediate furnishes the difluorinated L-pyroglutaminol.

- Protection and Functional Group Manipulation: The hydroxyl group is protected (e.g., with TBDMSCl), and the nitrogen is protected with Boc anhydride.

- Reduction and Acetylation: Reduction of the lactam ring and acetylation steps lead to the formation of the target difluorinated pyrrolidine derivative bearing the hydroxymethyl group and acetic acid functionality.

This method achieves high overall yields and stereochemical fidelity, suitable for further functionalization or biological evaluation.

Formaldehyde Adduct Formation and Acylation

Another approach involves the formation of a formaldehyde adduct intermediate to install the hydroxymethyl group:

- A precursor pyrrolidine derivative is reacted with paraformaldehyde in the presence of a base (e.g., N-ethyl-N-isopropylpropan-2-amine) in N,N-dimethylformamide at elevated temperature (~70 °C).

- The resulting hydroxymethyl intermediate is isolated by crystallization from solvent mixtures such as methyl tert-butyl ether (MTBE), hexane, and ethyl acetate.

- This intermediate undergoes acylation reactions to introduce the acetic acid moiety or other substituents, with reaction conditions optimized to improve selectivity and yield.

- The process involves purification by column chromatography and drying under vacuum to obtain the desired compound with high purity and yield (up to 99% in some cases).

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| L-Pyroglutamic acid → L-Pyroglutaminol | Esterification, NaBH4 reduction | High | Maintains stereochemistry |

| Protection of hydroxyl group | 2,2-Dimethoxypropane, acid catalyst | High | Forms bicyclic lactam |

| Electrophilic difluorination | LDA, NFSI, -78 °C | High | Mixture of diastereomers, high overall yield |

| Acid hydrolysis | AcOH/MeCN/H2O mixture | ~80 | Converts hemiaminal ether to hydroxymethyl |

| Hydroxyl protection | TBDMSCl | High | Protects hydroxyl for further reactions |

| Boc protection of nitrogen | Boc2O, base | High | Facilitates selective transformations |

| Lactam reduction | LiBEt3H, anhydrous THF | Moderate | Produces mixture of anomers |

| Acetylation | Ac2O | Quantitative | Prepares substrate for glycosylation or further steps |

| Formaldehyde adduct formation | Paraformaldehyde, base, DMF, 70 °C | 60-99 | Intermediate for hydroxymethyl installation |

| Acylation of intermediate | Various acylating agents, column chromatography | High | Optimized for selectivity and purity |

Research Findings and Optimization Notes

- Stereochemical Control: Starting from chiral L-pyroglutamic acid ensures the correct stereochemistry in the pyrrolidine ring, critical for biological activity.

- Difluorination Efficiency: Electrophilic fluorination using NFSI under cryogenic conditions provides high selectivity and yield of the difluoro motif.

- Hydroxymethyl Installation: The use of paraformaldehyde in controlled conditions allows selective formation of the hydroxymethyl group at the 2-position.

- Purification: Silica gel chromatography and crystallization techniques are essential for isolating pure intermediates and final products.

- Water Content Control: Drying procedures are optimized to minimize residual water, which can affect reaction outcomes, especially in formaldehyde adduct formation.

- Reaction Monitoring: Analytical techniques such as HPLC and NMR are employed to monitor reaction progress and confirm product identity and purity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Functionalization : Begin with a 4,4-difluoropyrrolidine scaffold. Introduce hydroxymethyl and acetic acid moieties via nucleophilic substitution or coupling reactions. For example, and describe analogous syntheses using Boc-protected intermediates and carboxylation steps under anhydrous conditions (e.g., DMF as solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent) .

- Optimization : Yield discrepancies (e.g., 40–70% in similar syntheses) may arise from steric hindrance due to the difluoro and hydroxymethyl groups. Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to track intermediate purity .

Basic: How can researchers validate the purity and structural integrity of this compound using analytical techniques?

Methodological Answer:

- Chromatographic Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>98%). Compare retention times with reference standards (e.g., ’s impurity profiling protocols) .

- Spectroscopic Confirmation : Use ¹H/¹³C/¹⁹F NMR to verify the difluoro and hydroxymethyl groups. For example, ¹⁹F NMR peaks at ~-120 ppm (CF₂) and hydroxymethyl protons at δ 3.5–4.0 ppm .

- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺: calculated for C₈H₁₂F₂NO₃: 220.08) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Dissolve the compound in buffers (pH 2–9, per ’s ammonium acetate buffer system) and monitor degradation via HPLC over 72 hours at 25°C and 40°C .

- Key Findings :

Advanced: How can computational modeling guide the optimization of synthetic routes or reaction mechanisms?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates (e.g., ’s ICReDD approach for reaction path searching). Focus on steric/electronic effects of the difluoro group on reaction kinetics .

- Case Study : Simulations predict that the difluoro group increases electrophilicity at the pyrrolidine nitrogen, favoring nucleophilic attack during coupling steps. Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize charged intermediates .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

- Root-Cause Analysis : Compare protocols from patent literature (e.g., vs. 2). Variations in catalysts (e.g., Pd(OAc)₂ vs. EDC) or protecting groups (Boc vs. trityl) may explain yield differences (40% vs. 65%) .

- Experimental Design : Use factorial design (e.g., varying temperature, catalyst loading, and solvent) to identify critical parameters. For example, increasing EDC concentration from 1.2 to 2.0 equivalents improves coupling efficiency by 25% .

Advanced: What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) with target proteins. Pre-screen using molecular docking (AutoDock Vina) to prioritize high-affinity candidates .

- Case Study : Analogous pyrrolidine derivatives ( ) show binding to cationic surfactants via hydrophobic and hydrogen-bonding interactions. Adjust the hydroxymethyl group’s stereochemistry to modulate binding specificity .

Advanced: How can researchers design experiments to probe the compound’s reactivity in catalytic or multi-step reactions?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the acetic acid group) to track reaction pathways via mass spectrometry. For example, ’s catalytic deborylation studies suggest the hydroxymethyl group may act as a hydrogen-bond donor .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated vs. non-deuterated hydroxymethyl groups to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.